Sulfate d'hexoprenaline

Vue d'ensemble

Description

Le sulfate d'hexoprénaline est un agoniste sélectif des récepteurs bêta-2 adrénergiques principalement utilisé comme bronchodilatateur et tocolytique. Il est efficace dans le traitement du bronchospasme associé aux maladies obstructives des voies respiratoires telles que l'asthme, la bronchite et l'emphysème . De plus, il est utilisé dans certains pays comme suppresseur du travail .

Applications De Recherche Scientifique

Hexoprenaline sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study beta-2 adrenergic receptor agonists and their interactions.

Biology: Researchers use hexoprenaline sulfate to investigate the physiological effects of beta-2 adrenergic receptor activation.

Medicine: It is studied for its potential therapeutic applications in treating respiratory and cardiovascular diseases.

Industry: Hexoprenaline sulfate is used in the development of new bronchodilators and tocolytic agents.

Mécanisme D'action

Target of Action

Hexoprenaline sulfate is a stimulant of beta 2 adrenergic receptors . These receptors are primarily found in the lungs, uterus, vascular smooth muscle, and skeletal muscle. They play a crucial role in relaxing smooth muscle, which leads to dilation of bronchial passages, vasodilation in muscle and liver, relaxation of uterine muscle, and an increase in skeletal muscle strength and glycogenolysis .

Mode of Action

As a selective β2 adrenergic receptor agonist, hexoprenaline sulfate binds to these receptors and activates them. This activation triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the bronchi and uterus .

Biochemical Pathways

Upon activation of the β2 adrenergic receptors, the intracellular concentration of cyclic adenosine monophosphate (cAMP) increases. This increase in cAMP leads to the activation of protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .

Pharmacokinetics

It is known that the bioavailability of hexoprenaline is between 5–11% with a maximum concentration reached within 2 hours . It is metabolized by COMT (slow O-methylation) and has an elimination half-life of approximately 50 minutes when taken orally . The majority of the drug is excreted in the feces .

Result of Action

The primary result of hexoprenaline sulfate’s action is the relaxation of smooth muscle in the bronchi and uterus. This leads to bronchodilation, which can alleviate symptoms of asthma, and uterine relaxation, which can delay premature labor .

Action Environment

The action of hexoprenaline sulfate can be influenced by various environmental factors. For instance, concomitant administration of beta blockers can reduce or neutralize the therapeutic effects of hexoprenaline . Methylxanthines (such as caffeine, theobromine, and theophylline) can increase its action . General anesthetics and other adrenergic receptor agonists may increase the risk of cardiovascular side effects, such as arrhythmia . Therefore, the patient’s medication regimen, diet, and overall health status can significantly impact the efficacy and safety of hexoprenaline sulfate.

Analyse Biochimique

Biochemical Properties

Hexoprenaline sulfate interacts with beta 2 adrenergic receptors . The nature of these interactions involves the binding of Hexoprenaline sulfate to these receptors, which leads to a series of biochemical reactions that result in its bronchodilator, antiasthmatic, and tocolytic effects .

Cellular Effects

Hexoprenaline sulfate influences cell function by interacting with beta 2 adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Hexoprenaline sulfate involves its binding to beta 2 adrenergic receptors . This binding interaction leads to enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Hexoprenaline sulfate has a half-life of approximately 50 minutes when taken orally .

Dosage Effects in Animal Models

It is known that Hexoprenaline sulfate is active in humans as a bronchodilator by the oral or intravenous routes and by inhalation .

Metabolic Pathways

It is known that Hexoprenaline sulfate is metabolized by COMT (slow O-methylation) and excreted in feces (~90%) .

Transport and Distribution

It is known that Hexoprenaline sulfate is absorbed with a bioavailability of 5–11% (T max = 2 hours) .

Subcellular Localization

It is known that Hexoprenaline sulfate is a small molecule and can therefore diffuse across cell membranes to reach its target receptors.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfate d'hexoprénaline est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'hexaméthylènediamine avec la 3,4-dihydroxyphénylacétone. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction .

Méthodes de production industrielle : En milieu industriel, le sulfate d'hexoprénaline est produit en optimisant les conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela implique le contrôle de la température, de la pression et de la concentration des réactifs. Le produit final est purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate d'hexoprénaline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes:

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le sulfate d'hexoprénaline a une large gamme d'applications dans la recherche scientifique:

Chimie : Il est utilisé comme composé modèle pour étudier les agonistes des récepteurs bêta-2 adrénergiques et leurs interactions.

Biologie : Les chercheurs utilisent le sulfate d'hexoprénaline pour étudier les effets physiologiques de l'activation des récepteurs bêta-2 adrénergiques.

Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies respiratoires et cardiovasculaires.

Industrie : Le sulfate d'hexoprénaline est utilisé dans le développement de nouveaux bronchodilatateurs et tocolytiques.

5. Mécanisme d'action

Le sulfate d'hexoprénaline exerce ses effets en stimulant les récepteurs bêta-2 adrénergiques, ce qui conduit à l'activation de l'adénylate cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cela se traduit par la relaxation des cellules musculaires lisses des voies respiratoires et de l'utérus, ce qui soulage le bronchospasme et supprime les contractions du travail .

Comparaison Avec Des Composés Similaires

Le sulfate d'hexoprénaline est comparé à d'autres agonistes des récepteurs bêta-2 adrénergiques tels que le salbutamol, l'orciprénaline et le fénotérol:

Salbutamol : Le sulfate d'hexoprénaline a une durée d'action plus longue et moins d'effets secondaires cardiovasculaires que le salbutamol.

Orciprénaline : Le sulfate d'hexoprénaline est plus sélectif et produit moins de stimulation cardiaque que l'orciprénaline.

Ces comparaisons mettent en évidence les propriétés uniques du sulfate d'hexoprénaline, ce qui en fait un composé précieux à la fois en milieu clinique et en recherche.

Propriétés

IUPAC Name |

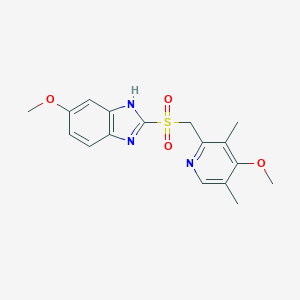

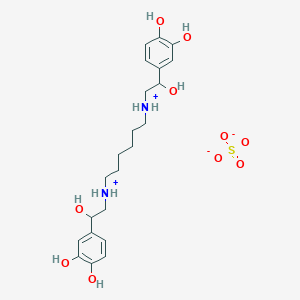

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDCHGNGVGRHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046688 | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32266-10-7, 30117-45-4 | |

| Record name | Hexoprenaline sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30117-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gynipral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOPRENALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hexoprenaline sulfate, and how does it affect the immune system?

A1: Hexoprenaline sulfate is a β₂-adrenergic receptor agonist. [, ] While primarily known for its bronchodilatory effects, research suggests that it also impacts the immune system. Studies show that Hexoprenaline sulfate can suppress lymphocyte proliferative responses, particularly those induced by phytohemagglutinin (PHA), a mitogen that stimulates T cell proliferation. [] This immunosuppressive effect is thought to be mediated by the activation of β₂-adrenergic receptors on lymphocytes, leading to downstream signaling events that modulate immune cell function. [, ]

Q2: Are there concerns regarding the use of Hexoprenaline sulfate during pregnancy, specifically regarding potential effects on the fetus?

A3: While Hexoprenaline sulfate is often used for tocolysis (suppression of premature labor), research suggests potential long-term effects on the developing fetus. One study examined the cardiac function of infants whose mothers received Hexoprenaline sulfate during pregnancy. [] Although no significant cardiac dysfunction was observed in these children, the study highlights the need for further research to fully understand the long-term implications of Hexoprenaline sulfate exposure during fetal development. []

Q3: What analytical techniques are commonly employed to study the effects of Hexoprenaline sulfate on immune cells?

A3: Researchers utilize a range of techniques to analyze the impact of Hexoprenaline sulfate on immune cells. These include:

- Cell Proliferation Assays: These assays, often using radioactive thymidine incorporation or flow cytometry, measure the rate of cell division in lymphocyte cultures exposed to mitogens like PHA and pokeweed mitogen, with and without Hexoprenaline sulfate. []

- Cytokine Production Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are employed to quantify the production of cytokines, such as Interferon-gamma (IFN-γ), by immune cells exposed to Hexoprenaline sulfate. [] Changes in cytokine levels can indicate the drug's influence on immune responses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.